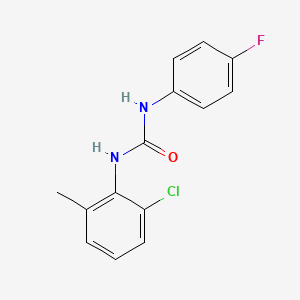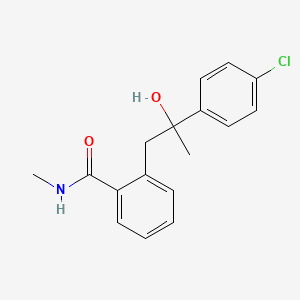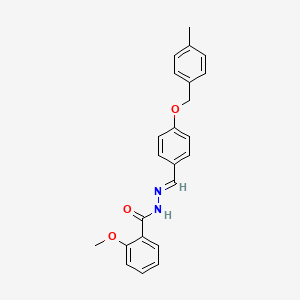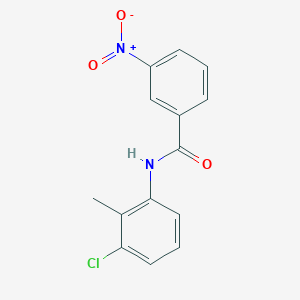
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furyl group, and a propenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and furfural to form the intermediate 5-(2-chlorophenyl)-2-furylmethanol. This intermediate can then be reacted with 3-methylphenylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The propenamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the furyl and propenamide moieties may participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-methylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-ethylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
853348-23-9 |
|---|---|
Molekularformel |
C20H16ClNO2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H16ClNO2/c1-14-5-4-6-15(13-14)22-20(23)12-10-16-9-11-19(24-16)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+ |
InChI-Schlüssel |
XFVDCKRWFHQVQD-ZRDIBKRKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)




